3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
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Overview
Description
3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group, a phenyl ring, and a tetrahydro-2H-pyran moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the phenyl and tetrahydro-2H-pyran intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-(4-methanesulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide include:
4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoate: Shares the tetrahydro-2H-pyran moiety and is used in similar research applications.
2-(4-(Methylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Contains the methylsulfonyl and phenyl groups, with applications in chemical synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-28(25,26)20-10-7-18(8-11-20)9-12-21(24)23-17-22(13-15-27-16-14-22)19-5-3-2-4-6-19/h2-8,10-11H,9,12-17H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAAFYJQYOLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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